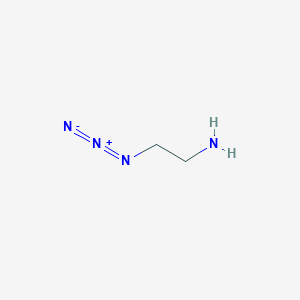

2-Azidoethylamine

Description

Properties

IUPAC Name |

2-azidoethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N4/c3-1-2-5-6-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTIZSQKHUSKHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236153 | |

| Record name | Ethylamine, 2-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87156-40-9 | |

| Record name | 2-Azidoethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87156-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylamine, 2-azido- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087156409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylamine, 2-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Azidoethylamine: Chemical Properties, Reactivity, and Applications

Abstract

2-Azidoethylamine is a compact, bifunctional molecule that has emerged as a cornerstone in the fields of chemical biology, drug development, and materials science. Possessing both a primary amine and a terminal azide, it offers orthogonal reactivity, enabling sequential or selective chemical modifications. The azide group serves as a versatile handle for "click chemistry" and other cycloaddition reactions, while the amine group provides a classic nucleophilic center for amidation, alkylation, and other conjugations. This guide provides an in-depth exploration of the chemical properties, reactivity profile, and practical applications of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Bifunctional Linker

In the intricate world of molecular engineering, the ability to selectively connect different chemical entities is paramount. This compound (C₂H₆N₄) serves as an exemplary tool for this purpose. It is a simple ethylamine core functionalized with a terminal azide group. This unique structure allows it to act as a heterobifunctional linker, where the two reactive ends—the amine and the azide—can be addressed with different, non-interfering chemical reactions.

The primary amine is a strong nucleophile, readily participating in well-established reactions like amide bond formation with activated carboxylic acids (e.g., NHS esters) or reductive amination with aldehydes and ketones.[1][2] The azide group, in contrast, is relatively inert to common reagents but exhibits exceptional reactivity in specific, highly efficient reactions, most notably the Nobel Prize-winning "click chemistry".[3][4] This orthogonal reactivity is the key to its utility, allowing for the precise, stepwise construction of complex molecular architectures such as antibody-drug conjugates (ADCs), functionalized nanoparticles, and custom polymer scaffolds.[5]

Core Chemical and Physical Properties

This compound is typically handled as its hydrochloride salt, which enhances its stability and simplifies handling.[6] The free base is a colorless to pale yellow liquid or solid.[7] A comprehensive summary of its key properties is provided below.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |

| IUPAC Name | 2-azidoethan-1-amine | 2-azidoethan-1-amine;hydrochloride | [8] |

| CAS Number | 87156-40-9 | 118508-67-1 | [6][8] |

| Molecular Formula | C₂H₆N₄ | C₂H₇ClN₄ | [6][8] |

| Molecular Weight | 86.10 g/mol | 122.56 g/mol | [6][8] |

| Appearance | Colorless to pale yellow liquid/solid | White to yellow solid | [7][9] |

| Solubility | Soluble in polar solvents (water, alcohols) | Soluble in water | [7] |

| Boiling Point | 63.5 °C @ 50 Torr | Not applicable | [10] |

| Topological Polar Surface Area | 40.4 Ų | 40.4 Ų | [6][8] |

The Dual Nature of Reactivity

The synthetic utility of this compound stems from the distinct reactivity profiles of its two functional groups. This allows chemists to choose which end of the molecule to react first, based on the desired synthetic strategy and the stability of the reaction partners.

Caption: Orthogonal reactivity pathways of this compound.

Reactivity of the Azide Group: A Gateway to Bioorthogonality

The azide functional group is a high-energy moiety that is remarkably stable towards many common reaction conditions, making it an ideal bioorthogonal handle.[3] Its primary reactions are cycloadditions and reductions.

The most prominent application of the azide group is the Huisgen 1,3-dipolar cycloaddition with an alkyne to form a stable 1,2,3-triazole ring.[11] This reaction is the cornerstone of "click chemistry."

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of click chemistry. In the presence of a Cu(I) catalyst, the reaction between a terminal alkyne and an azide proceeds rapidly and with high regioselectivity, exclusively yielding the 1,4-disubstituted triazole.[5][12] The reaction is highly efficient and can be performed in aqueous buffers, making it ideal for bioconjugation.[13]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where copper toxicity is a concern (e.g., live-cell imaging), a copper-free version is employed. SPAAC utilizes a strained cycloalkyne (e.g., DBCO, BCN), whose ring strain accelerates the reaction with an azide without the need for a metal catalyst.[5]

The azide group can be cleanly reduced to a primary amine, effectively transforming this compound into ethylenediamine. This transformation is valuable in multistep synthesis where the azide acts as a protected form of an amine.[3][14] Common reduction methods include:

-

Staudinger Reduction: Reaction with a phosphine (e.g., triphenylphosphine) followed by hydrolysis.

-

Catalytic Hydrogenation: Using H₂ gas with a metal catalyst like Palladium on carbon (Pd/C).

-

Chemical Reduction: Using reagents such as NaBH₄ with a catalyst or tin(II) complexes.[15][16]

Reactivity of the Amine Group: Classic Nucleophilic Chemistry

The primary amine in this compound behaves as a typical aliphatic amine: it is both basic and strongly nucleophilic.[1]

-

Acylation/Amidation: The amine readily attacks electrophilic carbonyl carbons. It reacts efficiently with acyl chlorides, acid anhydrides, and activated esters (like N-hydroxysuccinimide esters) to form highly stable amide bonds.[2] This is one of the most common methods for attaching this compound to proteins or other biomolecules via their lysine residues or carboxyl groups.

-

Alkylation: As a nucleophile, the amine can react with alkyl halides in S N 2 reactions to form secondary amines.[17] However, this reaction can be difficult to control, often leading to over-alkylation and the formation of tertiary amines and quaternary ammonium salts.[18]

-

Reductive Amination: The amine can react with aldehydes or ketones to form an intermediate imine, which is then reduced in situ (e.g., with sodium cyanoborohydride) to form a secondary amine.

Experimental Protocols and Safe Handling

The successful use of this compound requires both robust protocols and a strict adherence to safety measures. Organic azides are high-energy compounds and must be handled with care.[19]

Mandatory Safety and Handling Precautions

-

Explosion Hazard: Azides can be sensitive to heat, shock, and friction, potentially leading to explosive decomposition.[7][10] Avoid heating concentrated solutions or the neat compound. Always work behind a blast shield, especially during initial synthesis or scale-up.

-

Toxicity: this compound hydrochloride is classified as a skin, eye, and respiratory irritant.[6][9]

-

Incompatibility: Avoid contact with strong acids (which can form the highly toxic and explosive hydrazoic acid), strong oxidizing agents, and heavy metals (which can form highly sensitive explosive salts).[20]

-

Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a lab coat, and appropriate chemical-resistant gloves.[21]

-

Storage: Store in a cool, well-ventilated area, away from heat and incompatible materials.[9][10] For synthesized azides, it is recommended to store them in solution at low temperatures.[19]

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating an alkyne-containing molecule to this compound.

Objective: To form a stable triazole linkage between an alkyne-functionalized substrate and this compound.

Materials:

-

This compound hydrochloride

-

Alkyne-functionalized substrate

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Phosphate-buffered saline (PBS) or appropriate solvent system

Methodology:

-

Reagent Preparation:

-

Prepare a 100 mM stock solution of this compound hydrochloride in PBS.

-

Prepare a 100 mM stock solution of the alkyne-substrate in a compatible solvent (e.g., DMSO, water).

-

Prepare a "Click Catalyst" solution: 50 mM Copper(II) sulfate and 250 mM THPTA in water.

-

Prepare a fresh 1 M stock solution of sodium ascorbate in water.

-

-

Reaction Assembly:

-

In a microcentrifuge tube, add the alkyne-substrate to a final concentration of 1 mM.

-

Add this compound hydrochloride solution to a final concentration of 2-5 mM (a slight excess is used to drive the reaction to completion).

-

Add the "Click Catalyst" solution to a final copper concentration of 1 mM.

-

Vortex the mixture gently.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM. The ascorbate reduces Cu(II) to the active Cu(I) state.[13]

-

Vortex the tube again.

-

Allow the reaction to proceed at room temperature for 1-4 hours, or overnight if necessary. The reaction can be protected from light to prevent degradation of sensitive components.

-

-

Purification:

-

The purification method will depend on the nature of the product. Common methods include dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC to remove excess reagents and catalyst.

-

Caption: Experimental workflow for a typical CuAAC reaction.

Applications in Research and Drug Development

The unique properties of this compound have made it an indispensable tool in several high-impact areas:

-

Bioconjugation and Antibody-Drug Conjugates (ADCs): this compound can be attached to a protein or antibody. The newly introduced azide handle can then be "clicked" with an alkyne-modified drug, dye, or imaging agent. This strategy allows for precise, site-specific conjugation, leading to more homogeneous and effective therapeutic and diagnostic agents.[5]

-

Surface Functionalization: It is used to modify the surfaces of nanoparticles, quantum dots, and microarrays. The amine group can be used to anchor the molecule to a surface (e.g., a carboxylated bead), presenting the azide group outwards for subsequent click reactions with probes or ligands.[22]

-

Synthesis of Novel Materials: In polymer chemistry, this compound can be incorporated into polymer backbones or as side chains. The azide groups can then be used for cross-linking polymers to form hydrogels or for grafting other polymers to create block copolymers.[23]

-

Pharmaceutical Intermediates: It serves as a building block in the synthesis of complex nitrogen-containing heterocyclic compounds, which are common scaffolds in many pharmaceuticals.[7][24]

Conclusion

This compound is a powerful and versatile chemical tool, whose value lies in its simplicity and orthogonal reactivity. The ability to perform robust amine-based conjugations in parallel with highly specific azide-based click chemistry reactions provides researchers with an exceptional level of control over the design and synthesis of complex molecular systems. As the demand for precisely engineered biomaterials, targeted therapeutics, and advanced diagnostics continues to grow, the strategic importance of foundational building blocks like this compound will only increase. Proper understanding of its reactivity and strict adherence to safety protocols are essential for harnessing its full potential.

References

-

2-Azidoethan-1-amine hydrochloride | C2H7ClN4 | CID 13538283 - PubChem. [Link]

-

1 H NMR of 2-azido ethylamine (1), 3-azido propylamine (2), and ureido azide derivatives (3, 4) - ResearchGate. [Link]

-

Ethylamine, 2-azido- | C2H6N4 | CID 55649 - PubChem. [Link]

-

Amines - Properties and Reactivity of Amines (A-Level Chemistry) - Study Mind. [Link]

-

2-azidoethanamine | CAS#:87156-40-9 - Chemsrc. [Link]

-

Amine synthesis by azide reduction - Organic Chemistry Portal. [Link]

-

2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review - MDPI. [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition - Organic Chemistry Portal. [Link]

-

Conjugation of the representative azido compounds from Figure 2 with the alkyne-derivatized MNPs. - ResearchGate. [Link]

-

Azide N3: Reactivity, Uses & Significance in Chemistry - baseclick GmbH. [Link]

-

Reactions of Amines - Chemistry LibreTexts. [Link]

-

Reactions of Amines - Jasperse Ch. 19 Notes. [Link]

-

Click chemistry - Wikipedia. [Link]

-

1,2-Azidoamine synthesis by azidonation, azidation or substitution - Organic Chemistry Portal. [Link]

-

Reactions of Azides - Substitution, Reduction, Rearrangements, and More - Master Organic Chemistry. [Link]

-

Reduction of Azides to Amines or Amides with Zinc and Ammonium Chloride as Reducing Agent. - ResearchGate. [Link]

-

Reduction of Amides to Amines - Master Organic Chemistry. [Link]

-

Azide Compounds - Stanford Environmental Health and Safety. [Link]

-

amines as nucleophiles - Chemguide. [Link]

-

Reduction of Azides to Amines Mediated by Tin Bis(1,2-benzenedithiolate) - ACS Publications. [Link]

-

Reactivity of 2H‑Azirines in Copper-Catalyzed Azide–Alkyne Cycloaddition Reactions - ACS Publications. [Link]

-

Reactions of Amines - Chemistry LibreTexts. [Link]

-

Bioconjugation of collagen with azide functional groups. - ResearchGate. [Link]

-

Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - NIH National Center for Biotechnology Information. [Link]

-

Click Chemistry (Azide / alkyne reaction) - Interchim. [Link]

- Method for synthesizing 2-amino thizaoline - Google P

-

Information on Azide Compounds - Stanford Environmental Health & Safety. [Link]

-

Click Chemistry Conjugations - NIH National Center for Biotechnology Information. [Link]

Sources

- 1. studymind.co.uk [studymind.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Azide N3: Reactivity, Uses & Significance in Chemistry [baseclick.eu]

- 4. Click chemistry - Wikipedia [en.wikipedia.org]

- 5. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Azidoethan-1-amine hydrochloride | C2H7ClN4 | CID 13538283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 87156-40-9: this compound | CymitQuimica [cymitquimica.com]

- 8. Ethylamine, 2-azido- | C2H6N4 | CID 55649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Azidoethanamine hydrochloride 95% | CAS: 118508-67-1 | AChemBlock [achemblock.com]

- 10. echemi.com [echemi.com]

- 11. Click Chemistry [organic-chemistry.org]

- 12. interchim.fr [interchim.fr]

- 13. broadpharm.com [broadpharm.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Amine synthesis by azide reduction [organic-chemistry.org]

- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. web.mnstate.edu [web.mnstate.edu]

- 19. safety.fsu.edu [safety.fsu.edu]

- 20. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 21. echemi.com [echemi.com]

- 22. researchgate.net [researchgate.net]

- 23. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

2-Azidoethylamine as a heterobifunctional linker

An In-Depth Technical Guide: 2-Azidoethylamine as a Versatile Heterobifunctional Linker in Modern Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heterobifunctional linkers are foundational tools in chemical biology, drug development, and materials science, enabling the covalent joining of two distinct molecular entities.[1][2] Among these, this compound stands out for its compact size and, most critically, its possession of two functionally orthogonal reactive groups: a primary amine and a terminal azide. This guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, and its pivotal role as a linker. We will explore its application in advanced bioconjugation strategies, particularly through "click chemistry," and its impact on the development of sophisticated therapeutics like antibody-drug conjugates (ADCs). This document serves as a technical resource, offering field-proven insights and detailed protocols for leveraging this versatile molecule in research and development.

The Principle of Heterobifunctionality

In the realm of molecular science, creating stable conjugates between different molecules—such as a protein and a therapeutic agent, or a fluorescent dye and a nucleic acid—is a frequent necessity. Heterobifunctional crosslinkers are the chemical mediators of these unions. They possess two different reactive groups, each with its own distinct chemical selectivity.[2] This dual-reactivity allows for a controlled, sequential conjugation process. One end of the linker can be reacted with the first molecule, and after purification, the second, unreacted end can be specifically targeted to the second molecule. This prevents the formation of undesirable homodimers and provides precise control over the final conjugate's architecture.[1]

Core Chemistry of this compound: A Study in Orthogonal Reactivity

This compound (C₂H₆N₄) is a simple yet powerful heterobifunctional linker.[3] Its utility is derived from the distinct and non-interfering reactivity of its two functional groups: the amine (-NH₂) and the azide (-N₃).[4] This orthogonality is the cornerstone of its application; one group can be selectively reacted under a specific set of conditions without affecting the other, enabling controlled, stepwise synthetic strategies.[4]

Caption: A generalized synthetic pathway for this compound.

Alternative routes include the reaction of 2-chloroethylamine or 2-bromoethanol derivatives with sodium azide. [5][6]For instance, a two-step process starting from 2-bromoethanol involves azidation followed by conversion of the alcohol to an amine. [6]These syntheses must be conducted with care due to the potential hazards of azide compounds.

Core Applications in Bioconjugation: The Power of Click Chemistry

The true utility of this compound is realized in its application as a linker, particularly through the azide's participation in click chemistry. First described by K. B. Sharpless in 2001, click chemistry refers to reactions that are high-yielding, wide in scope, create inoffensive byproducts, are stereospecific, and can be conducted under mild, often aqueous conditions. [7][8]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The classic click reaction is the copper(I)-catalyzed cycloaddition of an azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. [7][8]This reaction is incredibly efficient and boasts an enormous rate acceleration compared to the uncatalyzed thermal reaction. [7]

-

Mechanism: The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄) and a reducing agent such as sodium ascorbate. [9]* Causality: The copper catalyst is essential for lowering the activation energy and ensuring the specific formation of the 1,4-regioisomer. [7]However, the cytotoxicity of copper can be a limitation for applications in living systems. To mitigate this, stabilizing ligands like tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are used. These ligands protect the Cu(I) from oxidation and reduce its toxicity while maintaining catalytic activity. [9]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity of the copper catalyst, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. [10]This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne.

-

Mechanism: The high ring strain (approx. 18 kcal/mol) of the cyclooctyne provides the necessary activation energy to drive the cycloaddition with an azide without any metal catalyst. [10]* Causality: By eliminating the need for copper, SPAAC is a truly bioorthogonal reaction, making it the method of choice for modifying molecules in or on living cells. While the reagents are often more expensive, the biocompatibility is a significant advantage for many applications in drug development and cell biology. [10]

Experimental Workflow: Creating an Antibody-Drug Conjugate (ADC)

The following diagram and protocol illustrate a typical workflow for using this compound to create an ADC, a class of targeted therapeutics that combines the specificity of an antibody with the potency of a cytotoxic drug. [11]

Caption: Workflow for ADC synthesis using this compound and SPAAC chemistry.

Protocol: General Procedure for Protein Azidation

This protocol describes the initial step of installing the azide handle onto a protein, such as an antibody, by targeting its surface-accessible lysine residues.

Self-Validation: This protocol incorporates checkpoints for validating the success of each stage. The degree of labeling is a critical parameter that must be determined to ensure reproducibility and define the characteristics of the final conjugate.

Materials:

-

Protein (e.g., IgG antibody) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysulfosuccinimide (Sulfo-NHS)

-

Reaction Buffer: MES buffer, pH 6.0

-

Quenching Buffer: Tris buffer, pH 8.0

-

Purification: Size-Exclusion Chromatography (SEC) column (e.g., PD-10)

Methodology:

-

Buffer Exchange: Equilibrate the protein into the MES Reaction Buffer (pH 6.0) using a desalting column or dialysis. The amine-free buffer is crucial to prevent competition with the linker.

-

Reagent Preparation: Immediately before use, prepare solutions of EDC and Sulfo-NHS in cold, anhydrous DMSO or water. Prepare a solution of this compound in the Reaction Buffer.

-

Causality: Sulfo-NHS is used to create a more stable, amine-reactive intermediate from the protein's carboxyl groups, increasing the efficiency of the reaction with the linker's amine. [10]3. Activation Reaction: Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the protein solution. Incubate for 15 minutes at room temperature.

-

-

Linker Conjugation: Add a 50- to 100-fold molar excess of this compound to the activated protein solution. Allow the reaction to proceed for 2 hours at room temperature.

-

Quenching: Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted Sulfo-NHS esters. Incubate for 15 minutes.

-

Purification: Remove excess linker and reaction byproducts by passing the reaction mixture over a desalting column (SEC) equilibrated with a storage buffer (e.g., PBS, pH 7.4).

-

Characterization (Validation):

-

Determine the protein concentration using a BCA assay or A280 measurement.

-

The degree of labeling (DOL), i.e., the number of azide groups per protein, can be quantified. This is often done by reacting a sample of the azido-protein with an alkyne-containing fluorescent dye (e.g., DBCO-Fluor 488) via SPAAC and measuring the absorbance of the protein and the dye.

-

The resulting azide-functionalized protein is now ready for the subsequent "click" conjugation to an alkyne-modified payload.

Role in Drug Discovery and Development

The ability to precisely link molecules makes this compound a valuable tool in the drug discovery pipeline. [12]

-

Targeted Drug Delivery: As demonstrated with ADCs, the linker can connect a targeting ligand (antibody, peptide) to a potent drug, directing the drug specifically to diseased cells and minimizing off-target toxicity. [13]* High-Throughput Screening: By linking small molecule fragments to a solid support via the amine end, libraries of compounds can be created. The azide handle is then available for click reactions with various alkyne-modified reporter molecules to screen for binding or enzymatic activity. [14][15]* Diagnostic Probes: this compound can be used to attach imaging agents (e.g., fluorescent dyes, PET ligands) or biotin tags to biomolecules, enabling the study of biological processes, target validation, and the development of diagnostic assays.

The acid/base properties of the resulting conjugate, influenced by the linker and payload, can significantly affect its absorption, distribution, metabolism, and excretion (ADMET) profile, a critical consideration in drug design. [16]

Safety and Handling

Organic azides are energetic materials and must be handled with appropriate caution. This compound and its derivatives present several hazards.

-

Hazards: The compound may be flammable, harmful if inhaled, and can cause serious eye irritation. There is also a risk of explosion if heated under confinement or subjected to shock, particularly in concentrated or neat form. [17]* Handling Precautions:

-

Always work in a well-ventilated chemical fume hood. [18] * Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [19] * Avoid contact with skin and eyes. [18][20] * Keep away from heat, sparks, open flames, and other sources of ignition. [18] * Store in a tightly closed container in a cool, dry, and well-ventilated area. [18]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [20]Never dispose of azides down the drain, as they can react with lead or copper plumbing to form highly explosive metal azides.

-

Conclusion

This compound exemplifies the power of strategic molecular design. Its simple structure belies a sophisticated functional capacity, offering orthogonal reactive handles that have become indispensable in modern chemical biology and pharmaceutical science. By providing a reliable bridge for covalent bond formation through robust amidation and highly efficient click chemistry, it enables the construction of complex, well-defined molecular architectures. From creating targeted cancer therapies to developing novel diagnostic tools, the applications of this compact linker continue to expand, solidifying its role as a cornerstone reagent for researchers aiming to conjugate, innovate, and discover.

References

- SAFETY D

- This compound SDS, 87156-40-9 Safety D

- SAFETY D

- SAFETY DATA SHEET. (2011). Thermo Fisher Scientific.

- SAFETY D

- This compound | 87156-40-9. Benchchem.

- CAS 87156-40-9: this compound. CymitQuimica.

- 1,2-Azidoamine synthesis by azidonation, azidation or substitution. Organic Chemistry Portal.

- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.

- Click chemistry. Wikipedia.

- Supporting inform

- Synthesis and Characterization of New Azido Esters Derived

- Heterobifunctional cross-linker with dinitroimidazole and azide modules for protein and oligonucleotide functionaliz

- Photoaffinity heterobifunctional cross-linking reagents based on N-(azidobenzoyl)tyrosines. PubMed.

- Protocol for Azide-Alkyne Click Chemistry. (2022). BroadPharm.

- Heterobifunctional Crosslinkers. Santa Cruz Biotechnology.

- Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol)

- Topics (Click Chemistry). TCI AMERICA.

- Heterobifunctional Crosslinkers. CovaChem.

- Click Chemistry (Azide / alkyne reaction). Interchim.

- 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI.

- Conjugation of the representative azido compounds from Figure 2 with the alkyne-derivatized MNPs.

- Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjug

- Bioconjugation Techniques to construct Spontaneously assembling DNA-Enzyme Macromolecules. Purdue e-Pubs.

- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC - NIH.

- Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. (2024). MDPI.

- Artificial intelligence in drug discovery and development. PMC - PubMed Central.

- Drug discovery and development: Role of basic biological research. (2017). PMC - PubMed Central.

- The significance of acid/base properties in drug discovery. (2012). Chemical Society Reviews (RSC Publishing).

- Artificial Intelligence in Small-Molecule Drug Discovery: A Critical Review of Methods, Applic

Sources

- 1. scbt.com [scbt.com]

- 2. covachem.com [covachem.com]

- 3. CAS 87156-40-9: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 87156-40-9 | Benchchem [benchchem.com]

- 5. 1,2-Azidoamine synthesis by azidonation, azidation or substitution [organic-chemistry.org]

- 6. rsc.org [rsc.org]

- 7. Click Chemistry [organic-chemistry.org]

- 8. Click chemistry - Wikipedia [en.wikipedia.org]

- 9. broadpharm.com [broadpharm.com]

- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drug discovery and development: Role of basic biological research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Artificial intelligence in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The significance of acid/base properties in drug discovery - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. echemi.com [echemi.com]

- 20. chemical.kao.com [chemical.kao.com]

A-Senior-Application-Scientist-s-Guide-to-the-Mechanism-of-Copper-Catalyzed-Azide-Alkyne-Cycloaddition-(CuAAC)

Published: January 21, 2026

Abstract

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the quintessential "click" reaction, a cornerstone of modern chemical synthesis, drug discovery, and bioconjugation.[1][2] Its value lies in its remarkable efficiency, specificity, and biocompatibility, enabling the rapid and reliable formation of 1,4-disubstituted 1,2,3-triazoles from a diverse range of molecular building blocks.[2] This in-depth technical guide provides a comprehensive exploration of the core mechanistic principles governing the CuAAC reaction. We will dissect the currently accepted catalytic cycle, emphasizing the critical roles of copper oxidation states, ligand acceleration, and key reactive intermediates. Furthermore, this guide offers field-proven experimental protocols, troubleshooting insights, and a discussion of the reaction's transformative applications, equipping researchers and drug development professionals with the knowledge to harness the full potential of this powerful chemical tool.

Introduction: The "Click" Philosophy and the Rise of CuAAC

In 2001, K. Barry Sharpless and his colleagues introduced the concept of "click chemistry," a philosophy emphasizing the use of near-perfect chemical reactions for the rapid and modular assembly of functional molecules.[1][3] These reactions are characterized by high yields, stereospecificity, simple reaction conditions (often in aqueous media), and the generation of minimal, non-interfering byproducts.[1][2]

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, while powerful, required harsh conditions (elevated temperatures) and often produced a mixture of 1,4- and 1,5-regioisomers.[4] The breakthrough came with the independent discoveries by the groups of Valery Fokin/K. Barry Sharpless and Morten Meldal that copper(I) species could catalyze this reaction, leading to what is now known as the CuAAC.[5] This catalyzed version exhibits a staggering rate acceleration of 10⁷ to 10⁸ compared to its uncatalyzed counterpart and proceeds with exquisite regioselectivity, yielding exclusively the 1,4-disubstituted triazole isomer.[4][6] This level of control and efficiency propelled CuAAC to the forefront of chemical ligation strategies.

The Core Mechanism: A Dinuclear Copper-Mediated Pathway

Extensive experimental and computational studies have established that the CuAAC reaction does not proceed through a simple, concerted 1,3-dipolar cycloaddition. Instead, it follows a stepwise mechanism involving a dinuclear copper(I) intermediate as the key catalytic species.[4][7]

The Catalytic Cycle

The catalytic cycle is a finely orchestrated sequence of events, each step critical for the efficient formation of the triazole product. The currently accepted mechanism involves the cooperative action of two copper centers.[6][8]

Step 1: Formation of the Copper(I) Acetylide Complex The cycle begins with the reaction between a terminal alkyne and a copper(I) catalyst. This step involves the deprotonation of the alkyne to form a highly reactive copper(I) acetylide intermediate.[] While alkynes are not highly acidic, this process is generally fast and does not typically require the addition of an external base.[10]

Step 2: Coordination of the Azide and Formation of a Dinuclear Intermediate A second copper(I) ion plays a crucial role by coordinating to the azide. This brings the azide and the copper acetylide into close proximity.[6] Evidence strongly suggests the formation of a dinuclear species where one copper atom is σ-bound to the acetylide, while the second copper atom coordinates to the azide and interacts with the alkyne's π-system.[6][8]

Step 3: Cycloaddition and Formation of a Six-Membered Metallacycle The coordinated azide then attacks the acetylide carbon, leading to the formation of an unusual six-membered copper-containing metallacycle.[6] This step is the key carbon-nitrogen bond-forming event.

Step 4: Ring Contraction and Protonolysis The metallacycle is unstable and rapidly undergoes ring contraction to form a more stable copper-triazolide intermediate.[6] The final step is the protonolysis of the copper-carbon bond, which releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue.[6]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, PBS). Note: Avoid Tris buffers, as they can chelate copper. [10] * Prepare stock solutions of the azide-modified cargo, CuSO₄, the chosen ligand (e.g., THPTA), and sodium ascorbate. Crucially, the sodium ascorbate solution should be prepared fresh immediately before use to ensure maximum reducing activity.

-

-

Reaction Assembly (Example volumes for a 500 µL reaction):

-

In a microcentrifuge tube, combine the following in order: a. 437.5 µL of the biomolecule-alkyne solution (final concentration ~25-50 µM). [11] b. 5 µL of the cargo-azide stock solution (final concentration ~50-100 µM).

-

Catalyst Premix: In a separate tube, premix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. [11]This premixing step is critical as the ligand prevents the precipitation of copper salts in phosphate buffers. [10] * Add the 7.5 µL of the CuSO₄/THPTA premix to the main reaction tube. The final concentrations will be approximately 0.10 mM CuSO₄ and 0.50 mM THPTA (a 5:1 ligand-to-copper ratio is common). [11]

-

-

Initiation:

-

Incubation:

-

Allow the reaction to proceed at room temperature for 1-2 hours. For very low concentration reactions, longer incubation times may be necessary.

-

-

Analysis:

-

The reaction can be analyzed by various methods depending on the application, such as LC-MS, HPLC, or SDS-PAGE with fluorescent imaging if a fluorescent azide or alkyne was used.

-

Causality Behind Experimental Choices & Troubleshooting

| Problem | Potential Cause | Scientific Rationale & Solution |

| Low or No Yield | 1. Catalyst Inactivation: | Cu(I) is easily oxidized. Solution: Prepare the sodium ascorbate solution fresh every time. Ensure it is added last to initiate the reaction. De-gassing solvents, while not always necessary, can help for very sensitive reactions. [12] |

| 2. Poor Substrate Solubility: | One or both reactants may not be fully soluble, especially non-polar molecules in aqueous buffers. Solution: Add a co-solvent like DMSO or DMF (5-20% v/v) to improve solubility. [10] | |

| 3. Inappropriate Ligand/Copper Ratio: | An incorrect ratio can inhibit the reaction. Solution: A 5:1 ligand-to-copper ratio is a robust starting point for bioconjugation. [11]For simple organic reactions, less or no ligand may be needed. | |

| Degradation of Biomolecule | Reactive Oxygen Species (ROS): | The combination of ascorbate, copper, and oxygen can generate ROS, which can damage proteins or nucleic acids. [13]Solution: Use an accelerating ligand like THPTA, which protects the biomolecule. [14]Including additives like aminoguanidine can also help protect sensitive residues. [15] |

| Reaction Stalls | Substrate Steric Hindrance: | Bulky groups near the alkyne or azide can impede access to the catalyst. Solution: Increase reaction time or temperature (if the biomolecule is stable). Using a more potent ligand system may also overcome steric barriers. [16] |

Applications in Drug Development and Chemical Biology

The reliability and bioorthogonality of CuAAC have made it an indispensable tool for the pharmaceutical and biotechnology industries. [3][17]

-

Bioconjugation: CuAAC is widely used to link molecules to proteins, antibodies, nucleic acids, and cells with high specificity. [18][19]This is fundamental to the creation of Antibody-Drug Conjugates (ADCs), where a potent cytotoxic drug (azide) is attached to a tumor-targeting antibody (alkyne). [3]* Drug Discovery: The reaction is used in fragment-based lead discovery to rapidly synthesize libraries of candidate molecules by "clicking" molecular fragments together. [2]* Activity-Based Protein Profiling (ABPP): ABPP probes containing an alkyne or azide handle can be used to covalently label active enzymes in complex biological samples. The subsequent "clicking" of a reporter tag (e.g., biotin or a fluorophore) allows for the identification and quantification of these enzymes.

-

Biomedical Imaging: Fluorophores and imaging agents can be conjugated to targeting molecules (e.g., peptides, antibodies) using CuAAC, enabling the visualization of biological processes in vitro and in vivo. [2][]

Conclusion and Future Outlook

The Copper-Catalyzed Azide-Alkyne Cycloaddition is more than just a reaction; it is a platform technology that has fundamentally changed how scientists approach the synthesis and manipulation of complex molecules. Its mechanistic elegance, characterized by the cooperative action of a dinuclear copper catalyst, translates into unparalleled practical utility. While challenges such as copper toxicity in living organisms remain an area of active research, the development of new ligands and catalyst delivery systems continues to expand the reaction's scope. [17]As we move forward, the synergy between CuAAC and other emerging technologies, such as automated synthesis and artificial intelligence-driven drug design, promises to accelerate discovery across the chemical and biological sciences. [3]

References

- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. (n.d.). Bioclone.

- The Core Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): An In-depth Technical Guide. (2025). BenchChem.

- Fokin, V. V. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central.

- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (n.d.). PMC - NIH.

- An Overview of Recent Advances in Biomedical Applications of Click Chemistry. (2021). PubMed.

- On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. (2025). ResearchGate.

- The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction. (2012). PubMed.

- Protocols. (n.d.). baseclick GmbH.

- Technical Support Center: Troubleshooting CuAAC Reactions. (2025). BenchChem.

- Full article: Advances in click chemistry for drug discovery and development. (n.d.). Taylor & Francis Online.

- The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? (n.d.). SciSpace.

- On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. (n.d.). Semantic Scholar.

- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (n.d.). In: Current Protocols in Chemical Biology. Jena Bioscience.

- Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. (n.d.). PMC - PubMed Central.

- Click Chemistry and Radiochemistry: An Update. (n.d.). PMC - PubMed Central.

- Ligand-Accelerated Cu-Catalyzed Azide−Alkyne Cycloaddition: A Mechanistic Report. (2025). ResearchGate.

- Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. (n.d.). Springer Protocols.

- A Decade of Progress in Click Reactions Based on CuAAC. (n.d.). RSC Publishing.

- Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization. (n.d.). ResearchGate.

- Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. (2022). ACS Publications.

- Enhance Bioconjugation With High-Efficiency CuAAC Click Chemistry Reagents. (n.d.). Vector Labs.

- Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Bioconjugation. (n.d.). BOC Sciences.

- Seavill, P. W., Holt, K. B., & Wilden, J. D. (2019). Electrochemical synthesis of copper(I) acetylides via simultaneous copper ion and catalytic base electrogeneration for use in click chemistry. RSC Publishing.

- CuAAC reactions via photoexcitation of Cu(I)acetylide. (n.d.). ResearchGate.

- Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). (n.d.). MDPI.

- A Recent Concept of Importance: Click Chemistry. (n.d.). PCBR.

- Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). (2025). BenchChem.

- Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia.

- Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. (2025). ResearchGate.

- Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. (n.d.). NIH.

- Stubborn CuAAC reaction as derivatization for ESI-MS. (2020). Chemistry Stack Exchange.

- The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. (2011). ResearchGate.

- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (n.d.). PMC - NIH.

- Why is the efficiency of my CuAAC click chemistry so low? (2021). ResearchGate.

Sources

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Click Chemistry [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jenabioscience.com [jenabioscience.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. vectorlabs.com [vectorlabs.com]

- 19. bioclone.net [bioclone.net]

A Senior Application Scientist's Guide to 2-Azidoethylamine: Hydrochloride Salt vs. Free Base

Executive Summary: The Choice Matters

In the landscape of bioconjugation and click chemistry, 2-azidoethylamine is a cornerstone bifunctional linker, providing a terminal azide for cycloaddition reactions and a primary amine for amide bond formation or other nucleophilic chemistry. However, a critical decision confronts the researcher at the outset: to use the crystalline, stable hydrochloride (HCl) salt or the reactive, yet volatile, free base. This guide provides an in-depth analysis of these two forms, moving beyond catalog specifications to deliver field-proven insights into their respective properties, handling, and optimal applications. We will explore the causality behind experimental choices, provide validated protocols, and empower researchers to select the appropriate reagent form to ensure experimental success and reproducibility.

Physicochemical Properties: A Tale of Two Forms

The fundamental differences between the hydrochloride salt and the free base stem from the protonation state of the primary amine. In the salt form, the amine is protonated (R-NH3+), forming an ionic bond with a chloride anion. This single modification dramatically alters the compound's physical and chemical behavior.

| Property | This compound Hydrochloride | This compound (Free Base) | Rationale & Causality |

| Molecular Formula | C₂H₇ClN₄[1] | C₂H₆N₄[2] | Presence of HCl in the salt form. |

| Molecular Weight | 122.56 g/mol [1] | 86.10 g/mol [2] | The addition of HCl (36.46 g/mol ) increases the mass. |

| Appearance | White to yellow or beige to brown solid[3][4] | Liquid (presumed, based on boiling point) | Ionic salt form is crystalline; the free base is a low-molecular-weight amine. |

| Melting Point | >78°C (decomposes)[3] | 63.5°C @ 50 Torr (Boiling Point)[2] | Strong ionic forces in the salt require more energy to break the crystal lattice. |

| Stability | Stable, though hygroscopic[3] | Very unstable, easy to explode; sensitive to heat[2] | Protonation of the amine reduces its reactivity and volatility. The free base's azide group makes it energetically unstable.[2] |

| Solubility | Soluble in water and methanol (slightly)[3] | Soluble in organic solvents; insoluble in water[5] | The ionic nature of the salt favors polar protic solvents. The neutral free base is more compatible with organic solvents. |

| pKa (Conjugate Acid) | ~9.5 - 10.5 (Estimated) | N/A | Estimated based on similar primary alkylamines.[6] This value is critical for determining the pH needed for deprotonation. |

Strategic Handling & Storage: Mitigating Risk, Maximizing Viability

Proper handling and storage are not merely procedural formalities; they are critical for safety and reagent integrity.

This compound Hydrochloride

The hydrochloride salt is the preferred form for long-term storage due to its significantly enhanced stability.[7]

-

Storage: Store at -20°C under an inert atmosphere.[4] The compound is hygroscopic, meaning it will readily absorb moisture from the air, which can affect weighing accuracy and potentially impact reactions.[3] Keep the container tightly sealed.

-

Handling: As a solid, it is easier and safer to weigh and handle than the volatile free base. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is sufficient. It is classified as a skin and eye irritant and may cause respiratory irritation.[1][4]

This compound (Free Base)

The free base is a hazardous material that demands respect and careful planning. Its high reactivity makes it prone to rapid degradation and potential detonation.

-

Storage: Never store the free base. It is considered very unstable and potentially explosive.[2] It should be generated in situ or immediately prior to use and consumed completely.

-

Handling: Always handle the free base in a well-ventilated fume hood.[8] Due to its volatility and instability, appropriate engineering controls are paramount. Wear suitable protective clothing and avoid all contact with skin and eyes.[8]

The Critical Conversion: From Stable Salt to Reactive Free Base

For most applications where the amine's nucleophilicity is required, the hydrochloride salt must be converted to the free base. This deprotonation is a straightforward acid-base reaction but requires careful execution to ensure complete conversion and removal of byproducts.

When to Convert

Conversion is necessary for reactions such as:

-

Amide coupling (e.g., with NHS esters, carboxylic acids).

-

Reductive amination.

-

Any reaction requiring a lone pair of electrons on the nitrogen atom.

For copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," if the amine is not the reactive handle, the salt form can sometimes be used directly, provided the reaction conditions are compatible. However, the free amine can coordinate with the copper catalyst, potentially interfering with the reaction. Therefore, generating the free base is often the cleaner approach.

Validated Protocol: Aqueous Base Extraction

This is the most common and reliable method for generating the free base for immediate use in an organic solvent.

Principle: The HCl salt is dissolved in an aqueous phase, and a base is added to raise the pH above the amine's pKa (~10.5). This deprotonates the ammonium ion (R-NH3+) to the free amine (R-NH2). The now neutral, more nonpolar free amine can be extracted into an immiscible organic solvent.

Workflow Diagram: Salt to Free Base Conversion

Caption: Workflow for converting the hydrochloride salt to the free base.

Step-by-Step Methodology:

-

Dissolution: Weigh the desired amount of this compound hydrochloride and dissolve it in a minimal amount of saturated sodium chloride solution (brine). The brine reduces the solubility of the free base in the aqueous layer, improving extraction efficiency.

-

Basification: Cool the solution in an ice bath. Slowly add a solution of 2M NaOH while stirring.[9] Monitor the pH of the aqueous layer using pH paper. Continue adding base until the pH is >11. This ensures complete deprotonation.

-

Extraction: Transfer the basic aqueous solution to a separatory funnel. Add an appropriate organic solvent such as dichloromethane (DCM) or ethyl acetate.[9] The volume should be sufficient to dissolve the product.

-

Separation: Stopper the funnel, invert, and vent frequently. Shake vigorously. Allow the layers to separate fully.

-

Collection: Drain the organic layer (bottom layer for DCM, top for ethyl acetate) into a clean, dry flask.

-

Repeat: Repeat the extraction process on the aqueous layer two more times with fresh organic solvent to maximize yield. Combine all organic extracts.

-

Drying: Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to the combined organic extracts to remove residual water.

-

Final Step: Decant or filter the solution away from the drying agent. This solution of the free base should be used immediately. Do not attempt to remove the solvent via rotary evaporation, as this can concentrate the unstable azide and poses a significant safety risk.[2]

Application & Mechanistic Insights: The Amine's Role in Click Chemistry

While the azide is the star player in click chemistry, the amine's state is crucial for overall success, particularly in the context of the popular Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Mechanism: The Problem with the Proton

In CuAAC, the catalytically active species is a copper(I) acetylide complex.[10] The reaction proceeds through coordination of the azide to this complex.[10] For this compound to participate, both its functional groups must be compatible with the reaction conditions.

Caption: The necessity of the free base form for successful reactions.

Causality:

-

Protonated Form (R-NH3+): The positively charged ammonium group is not nucleophilic and cannot participate in reactions like acylation. Furthermore, in CuAAC, it can interfere with the catalyst. While the azide can still react, the overall molecule's solubility and behavior are dictated by the salt, which may not be optimal for the organic solvents typically used.

-

Free Base Form (R-NH2): The neutral amine has a lone pair of electrons, making it a potent nucleophile. While this is essential for its use as a conjugation handle, this same lone pair can act as a ligand, coordinating to the Cu(I) catalyst in a CuAAC reaction. This can potentially sequester the catalyst and inhibit the desired azide-alkyne cycloaddition.

Field Insight & Best Practice: When using this compound in a CuAAC reaction where the amine is not the intended conjugation point, it is often best to first protect the amine (e.g., as a Boc-carbamate), perform the click reaction, and then deprotect the amine if needed. If this is not feasible, using a stabilizing ligand for the copper, such as THPTA or TBTA, is highly recommended to minimize catalyst inhibition by the free amine.[11]

Conclusion & Key Takeaways

The choice between this compound hydrochloride and its free base is a strategic one, dictated by the principles of stability and reactivity.

-

Choose the Hydrochloride Salt for: Storage, safety, and ease of handling. It is the commercially available and practical starting material.

-

Generate the Free Base for: Immediate use in any reaction requiring a nucleophilic primary amine. Its instability precludes storage and necessitates careful handling.

By understanding the fundamental chemical differences and employing the validated protocols within this guide, researchers can confidently and safely utilize this versatile bifunctional linker, ensuring the integrity of their reagents and the success of their scientific outcomes.

References

- Description and Solubility - A. (2011). U.S. Pharmacopeia.

-

PubChem. (n.d.). 2-Azidoethan-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

-

Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. [Link]

Sources

- 1. 2-Azidoethan-1-amine hydrochloride | C2H7ClN4 | CID 13538283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 2-Azidoethanamine HCl | 118508-67-1 [chemicalbook.com]

- 4. 2-Azidoethanamine hydrochloride 95% | CAS: 118508-67-1 | AChemBlock [achemblock.com]

- 5. drugfuture.com [drugfuture.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pharmaoffer.com [pharmaoffer.com]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. Click Chemistry [organic-chemistry.org]

- 11. broadpharm.com [broadpharm.com]

Methodological & Application

Application Note: A Detailed Protocol for the Covalent Labeling of Protein Carboxyl Groups with 2-Azidoethylamine

Introduction: The Power of Bioorthogonal Chemistry

Modern protein research, from elucidating cellular pathways to developing novel therapeutics like antibody-drug conjugates (ADCs), demands precise control over protein modification.[1][2] The ability to attach probes, tags, or other functional molecules to a protein of interest in a site-specific and biocompatible manner is paramount. Bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes, provides a powerful toolkit for this purpose.[3]

A cornerstone of this field is the "click chemistry" reaction, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an azide and an alkyne.[4][5] This reaction is highly specific, efficient, and can be performed in aqueous environments, making it ideal for biological applications.[3][6] To leverage this powerful ligation chemistry, one must first introduce either an azide or an alkyne group onto the target protein.

This guide provides a detailed protocol for introducing a versatile azide handle onto a protein by targeting its carboxylic acid residues—namely, the side chains of aspartic acid (Asp) and glutamic acid (Glu), as well as the C-terminus. This is achieved using 2-Azidoethylamine in a reaction mediated by a carbodiimide crosslinker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC). This method transforms the native carboxyl groups into stable amide bonds bearing a terminal azide, ready for a multitude of downstream "click" applications.

Principle of the Method: Carbodiimide-Mediated Amidation

The labeling strategy is a robust two-step process that covalently attaches the primary amine of this compound to a protein's carboxyl groups.

-

Activation of Carboxyl Groups: The reaction is initiated by EDC, a zero-length crosslinker. EDC reacts with the protein's carboxyl groups to form a highly reactive and unstable O-acylisourea intermediate. The instability of this intermediate makes it susceptible to hydrolysis, which would regenerate the original carboxyl group and reduce labeling efficiency. To mitigate this, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often included.[7] NHS rapidly reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester, which is less prone to hydrolysis and provides a larger window for the subsequent reaction.[8]

-

Nucleophilic Attack and Amide Bond Formation: The primary amine of this compound then acts as a nucleophile, attacking the NHS ester intermediate. This results in the formation of a stable amide bond, covalently linking the azido-moiety to the protein and releasing the NHS leaving group.

The overall workflow is depicted below.

Materials and Reagents

Equipment

-

Magnetic stirrer and stir bars

-

pH meter

-

Spectrophotometer (for protein concentration)

-

Centrifugal concentrators (for buffer exchange and concentration)[9]

-

Size-exclusion chromatography (SEC) or desalting columns (e.g., Glen Gel-Pak™, PD-10)[10]

-

Standard laboratory glassware and plasticware

-

-20°C and 4°C storage

Reagents and Buffers

Accurate buffer preparation is critical for the success of this protocol. The reaction is pH-dependent, and the absence of competing nucleophiles (like primary amines) in the reaction buffer is essential.

| Reagent / Buffer | Component | Concentration | Preparation Notes |

| Protein Sample | Protein of Interest | 2-10 mg/mL | Must be purified and free of amine-containing buffers (e.g., Tris, glycine) and stabilizers (e.g., BSA). |

| Activation Buffer | MES (2-(N-morpholino)ethanesulfonic acid) | 100 mM | Adjust pH to 6.0 with NaOH. This pH is optimal for EDC activation and minimizes side reactions. |

| NaCl | 150 mM | Included to reduce non-specific protein aggregation. | |

| EDC Stock | EDC Hydrochloride | 10 mg/mL | Prepare fresh in ice-cold Activation Buffer or ultrapure water immediately before use. EDC is moisture-sensitive. |

| Sulfo-NHS Stock | Sulfo-NHS | 20 mg/mL | Prepare fresh in ice-cold Activation Buffer or ultrapure water immediately before use. |

| Labeling Reagent | This compound hydrochloride | 1 M | Prepare in Activation Buffer. Store at -20°C for long-term use. |

| Quenching Buffer | Hydroxylamine-HCl | 1 M | Adjust pH to 8.5 with NaOH. Prepare fresh. Quenches unreacted NHS esters.[11] |

| Storage Buffer | Phosphate-Buffered Saline (PBS) | 1X | pH 7.4. For final storage of the labeled protein. |

Detailed Experimental Protocol

This protocol is optimized for labeling ~5 mg of a typical IgG antibody (~150 kDa). Molar ratios should be adjusted based on the molecular weight of your protein and the desired degree of labeling.

Step 1: Protein Preparation (Day 1)

-

Buffer Exchange: The protein must be in an amine-free buffer. Exchange the protein into 100 mM MES, 150 mM NaCl, pH 6.0 (Activation Buffer). This can be done using a desalting column or by repeated dilution and concentration with a centrifugal filter.[9]

-

Concentration Adjustment: Adjust the final protein concentration to 2-10 mg/mL. Higher concentrations generally lead to better labeling efficiency.[10][11] Determine the precise protein concentration using A280 absorbance or a BCA assay.

Step 2: Labeling Reaction (Day 1)

Causality Insight: The following steps should be performed sequentially without delay. EDC is added first to activate the carboxyls, followed by Sulfo-NHS to stabilize the active intermediate, and finally by the amine-containing azide to perform the labeling.

-

Equilibration: Place the protein solution in a vial with a small stir bar and stir gently at room temperature.

-

Calculate Reagent Volumes: For a 5 mg IgG sample (approx. 33.3 nmol) in 1 mL:

-

EDC (200-fold molar excess): 33.3 nmol * 200 = 6.66 µmol.

-

Sulfo-NHS (200-fold molar excess): 33.3 nmol * 200 = 6.66 µmol.

-

This compound (500-fold molar excess): 33.3 nmol * 500 = 16.65 µmol.

-

Note: These ratios are starting points and should be optimized for each specific protein to balance labeling efficiency with the risk of aggregation or loss of function.

-

-

Activation: Add the calculated amount of freshly prepared EDC stock solution to the stirring protein solution. Incubate for 5 minutes at room temperature.

-

Stabilization: Add the calculated amount of freshly prepared Sulfo-NHS stock solution. Incubate for 15 minutes at room temperature.

-

Labeling: Add the calculated amount of this compound stock solution.

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

Step 3: Quenching and Purification (Day 1)

-

Quenching: Add the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature. This step hydrolyzes any remaining NHS esters and ensures no further modification occurs.

-

Purification: Immediately purify the labeled protein from excess reagents and byproducts. The most effective method is size-exclusion chromatography (SEC).[10]

-

Equilibrate a desalting column (e.g., PD-10) with 1X PBS, pH 7.4.

-

Apply the quenched reaction mixture to the column.

-

Elute the protein according to the manufacturer's instructions, collecting the fractions containing the purified, azide-labeled protein.

-

-

Concentration and Storage: Pool the protein-containing fractions. If necessary, concentrate the protein using a centrifugal filter. Determine the final concentration and store at 4°C for short-term use or at -80°C in cryo-aliquots for long-term stability.

Validation and Characterization of Labeled Protein

Successful labeling must be confirmed empirically.

-

Mass Spectrometry (MS): This is the most direct method to confirm modification. The covalent addition of the azidoethylamine moiety results in a specific mass increase. Analysis of the intact protein by ESI-MS will show a mass shift corresponding to the number of labels added.[12][13] Further analysis by peptide mapping (LC-MS/MS) can identify the specific Asp/Glu residues that were modified.[14][15]

-

Click Reaction with a Reporter: A functional confirmation can be achieved by performing a click reaction. React a small aliquot of the azide-labeled protein with an alkyne-functionalized fluorescent dye. Successful labeling can then be visualized by SDS-PAGE with fluorescence imaging or quantified by spectrophotometry.[16]

-

Functional Assay: It is crucial to verify that the labeling process has not compromised the protein's biological activity. Perform a relevant functional assay (e.g., enzyme kinetics, binding ELISA) to compare the activity of the labeled protein to the unlabeled starting material.

Downstream Applications: The Versatility of the Azide Handle

The introduction of an azide group opens up a vast array of possibilities for subsequent bio-conjugation via click chemistry.[5][17] The azide-labeled protein is a stable intermediate that can be specifically ligated to virtually any molecule containing a terminal alkyne.

Key applications include:

-

Fluorescent Labeling: Attaching fluorescent probes for imaging and flow cytometry.[16]

-

Affinity Tagging: Conjugating biotin for purification or detection via streptavidin.[5]

-

Drug Conjugation: Creating ADCs by linking cytotoxic drugs to antibodies.[1]

-

Surface Immobilization: Attaching proteins to alkyne-functionalized surfaces for biosensor development.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Labeling | 1. Inactive EDC/Sulfo-NHS (hydrolyzed).2. Presence of amine-containing buffers (e.g., Tris) in the protein sample.3. pH of the reaction buffer is incorrect.4. Insufficient molar excess of reagents. | 1. Prepare EDC and Sulfo-NHS stocks fresh immediately before use in ice-cold buffer.2. Ensure complete buffer exchange into the amine-free Activation Buffer.3. Verify the pH of the Activation Buffer is 6.0.4. Perform a titration experiment to optimize the molar excess of EDC, Sulfo-NHS, and this compound. |

| Protein Precipitation/Aggregation | 1. High degree of labeling alters protein charge and solubility.2. Protein is unstable at the reaction pH or concentration.3. Cross-linking between protein molecules if EDC is not quenched by NHS/amine. | 1. Reduce the molar excess of labeling reagents or decrease the reaction time.2. Include non-nucleophilic stabilizing agents (e.g., glycerol, arginine) in the reaction buffer. Perform the reaction at 4°C, though this will require longer incubation times.3. Ensure reagents are added in the correct order and that the reaction is properly quenched. |

| Loss of Protein Function | 1. Modification of critical Asp/Glu residues in the active site or a binding interface.2. Denaturation during the labeling or purification process. | 1. Reduce the extent of labeling by lowering the reagent concentrations or reaction time.2. Consider alternative labeling strategies (e.g., targeting lysines or cysteines) if carboxyl modification is detrimental.3. Ensure all steps are performed with gentle handling and at appropriate temperatures. |

References

-

Glen Research. (n.d.). Application Note – Protein Labeling with NHS Esters. Glen Report 33-13. Retrieved from [Link]

-

Biotaipep. (n.d.). Mass Spectrometry Analysis of Protein Modifications. Retrieved from [Link]

-

Fujii, H. (2012). Posttranslational modification of indoleamine 2,3-dioxygenase. Analytical and Bioanalytical Chemistry, 403(9), 2535-2541. Retrieved from [Link]

-

Kiick, K. L., Saxon, E., Tirrell, D. A., & Bertozzi, C. R. (2002). Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. Proceedings of the National Academy of Sciences, 99(1), 19-24. Retrieved from [Link]

-

Wang, J., et al. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Chemical Communications, 59(13), 1735-1748. Retrieved from [Link]

-

Weerapana, E., & Cravatt, B. F. (2009). Click Chemistry in Proteomic Investigations. Methods in molecular biology, 565, 199-209. Retrieved from [Link]

-

Ali, M. A., & Islam, M. T. (2019). Surface Modification and Bioconjugation of Nanoparticles for MRI Technology. ResearchGate. Retrieved from [Link]

-

Ge, Y. (2012). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(12), 2033-2045. Retrieved from [Link]

-

ResearchGate. (n.d.). Protocols and tips in protein purification. Retrieved from [Link]

-

An, Y., & DeGrado, W. F. (2011). Complete chemical modification of amine and acid functional groups of peptides and small proteins. Methods in molecular biology, 751, 145-157. Retrieved from [Link]

-

Khan Academy. (n.d.). Protein modifications. Retrieved from [Link]

-

Chari, A., et al. (2013). GST-His purification: a two-step affinity purification protocol yielding full-length purified proteins. Protein Expression and Purification, 92(1), 159-166. Retrieved from [Link]

-

ResearchGate. (n.d.). Two-step N-terminal protein labeling. Retrieved from [Link]

-

Kim, D. W., & Park, H. S. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(5), 1339-1353. Retrieved from [Link]

-

Abberior. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

-

University of Bristol. (n.d.). Identification of Protein Modifications by Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Protein conjugation with a genetically encoded azide-containing protein. Retrieved from [Link]

-

EMBL. (n.d.). Protein purification – Protein Expression and Purification Core Facility. Retrieved from [Link]

-

Purdue e-Pubs. (n.d.). Bioconjugation Techniques to construct Spontaneously assembling DNA-Enzyme Macromolecules. Retrieved from [Link]

-

Grassi, L., & Cabrele, C. (2021). Susceptibility of protein therapeutics to spontaneous chemical modifications by oxidation, cyclization, and elimination reactions. Amino Acids, 53(1), 1-24. Retrieved from [Link]

-

Kalia, J., & Raines, R. T. (2018). Site-Specific Protein Labeling with N-Hydroxysuccinimide-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Journal of the American Chemical Society, 140(30), 9602-9605. Retrieved from [Link]

-

Keshishian, H., et al. (2007). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. ACS Chemical Biology, 2(10), 665-677. Retrieved from [Link]

-

Zhang, C., & Cui, W. (2018). Chemical modifications of proteins and their applications in metalloenzyme studies. Journal of Inorganic Biochemistry, 183, 116-124. Retrieved from [Link]

-

The Bumbling Biochemist. (2023, March 6). Protein expression & purification techniques - overview of some common techniques & typical workflow [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2015, October 23). Click-chemistry-like reactions compatible with peptides? Retrieved from [Link]

-

MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. Retrieved from [Link]

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

-

Zhang, M., et al. (2017). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? Expert Review of Proteomics, 14(10), 879-888. Retrieved from [Link]

Sources

- 1. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical modifications of proteins and their applications in metalloenzyme studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click Chemistry – Med Chem 101 [medchem101.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lumiprobe.com [lumiprobe.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. lumiprobe.com [lumiprobe.com]

- 9. youtube.com [youtube.com]

- 10. glenresearch.com [glenresearch.com]

- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. Mass Spectrometry Analysis of Protein Modifications_Mass Spectrometry Identification of Protein Modifications_Protein Modification Mass Spectrometry Identification | Baitai Parker Biotechnology [en.biotech-pack.com]

- 13. msvision.com [msvision.com]

- 14. Posttranslational modification of indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. researchgate.net [researchgate.net]

Application Notes & Protocols: Surface Modification of Polymers Using 2-Azidoethylamine

Introduction: The Power of Azide-Functionalized Surfaces